N'-(cyclopentylideneamino)carbamimidothioic acid
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Overview
Description
N’-(cyclopentylideneamino)carbamimidothioic acid is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of N’-(cyclopentylideneamino)carbamimidothioic acid, which includes a cyclopentylideneamino group and a carbamimidothioic acid moiety, contributes to its distinct chemical behavior and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopentylideneamino)carbamimidothioic acid typically involves the reaction of cyclopentanone with thiourea in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(cyclopentylideneamino)carbamimidothioic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclopentylideneamino)carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions may require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thiourea derivatives
Scientific Research Applications
N’-(cyclopentylideneamino)carbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(cyclopentylideneamino)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties but lacking the cyclopentylideneamino group.
N-methyl-N’-nitrocarbamimidothioic acid: Another thiourea derivative with different substituents, leading to variations in chemical behavior and applications.
Pyrimidine derivatives: Compounds with a similar thiourea moiety but different heterocyclic structures.
Uniqueness
N’-(cyclopentylideneamino)carbamimidothioic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. The presence of the cyclopentylideneamino group differentiates it from other thiourea derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(cyclopentylideneamino)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c7-6(10)9-8-5-3-1-2-4-5/h1-4H2,(H3,7,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHFATUAFMXAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C(N)S)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NN=C(N)S)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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